PSF-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

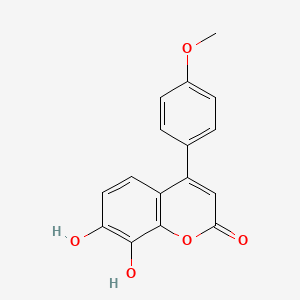

IUPAC Name |

7,8-dihydroxy-4-(4-methoxyphenyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-10-4-2-9(3-5-10)12-8-14(18)21-16-11(12)6-7-13(17)15(16)19/h2-8,17,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMHBLKPFCNMPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PSF-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSF-IN-1, also known as Compound No. 10-3, is a small molecule inhibitor of the Polypyrimidine tract-binding protein-associated Splicing Factor (PSF). PSF, an essential nuclear protein, is implicated in a multitude of cellular processes including pre-mRNA splicing, transcription, and DNA repair. In numerous cancers, the overexpression of PSF is correlated with aggressive tumor phenotypes and resistance to therapy. This compound and its more potent analog, C-30, represent a promising class of anti-cancer agents. This technical guide delineates the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and a visual representation of the affected signaling pathways.

Core Mechanism of Action

This compound functions by directly inhibiting the interaction between PSF and its target RNA molecules.[1] This disruption of the PSF-RNA complex is the primary event that triggers a cascade of downstream anti-tumor effects. By preventing PSF from binding to RNA, this compound modulates gene expression at both the transcriptional and post-transcriptional levels. The consequences of this inhibition are multi-faceted, leading to the induction of apoptosis, suppression of cell proliferation, and an increase in histone acetylation.[1]

A significant outcome of PSF inhibition by molecules like this compound is the reactivation of the p53 tumor suppressor pathway. In cancer cells with mutant p53, PSF has been observed to bind to the promoter regions of p53 downstream target genes, thereby repressing their expression. Treatment with PSF inhibitors displaces PSF from these sites, leading to increased histone acetylation and the subsequent activation of p53-regulated genes.[1][2][3] This functional reactivation of p53 signaling contributes significantly to the anti-tumor effects of these inhibitors.

Quantitative Data

The inhibitory activity of this compound and its analog C-30 has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of these compounds in disrupting the PSF-RNA interaction and inhibiting cancer cell growth.

| Compound | Assay Type | Cell Line | IC50 Value | Reference |

| This compound (No. 10-3) | PSF-RNA Interaction | - | 2.2 pM | [1] |

| This compound (No. 10-3) | Cell Proliferation (MTS Assay) | 22Rv1 (Prostate Cancer) | 2.5 µM | [2] |

| C-30 | Cell Proliferation (MTS Assay) | 22Rv1 (Prostate Cancer) | 0.5 µM | [2] |

Signaling Pathways and Experimental Workflows

The inhibition of the PSF-RNA interaction by this compound initiates a signaling cascade that culminates in anti-tumor activity. The following diagrams, generated using Graphviz, illustrate these pathways and the workflows of key experimental protocols used to characterize this inhibitor.

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound.

Experimental Workflow: RNA Pulldown Assay

Caption: Workflow for RNA Pulldown Assay.

Experimental Workflow: MTS Cell Proliferation Assay

Caption: Workflow for MTS Cell Proliferation Assay.

Experimental Protocols

RNA Pulldown Assay

This assay is designed to assess the in vitro inhibitory effect of this compound on the interaction between PSF and a specific RNA probe.

-

Materials:

-

Biotinylated RNA probe (e.g., CTBP1-AS)

-

Cancer cell nuclear extract (e.g., from 22Rv1 cells)

-

This compound (dissolved in DMSO)

-

Streptavidin-coated agarose (B213101) beads

-

Binding buffer (e.g., 20 mM HEPES, 100 mM KCl, 5 mM MgCl2, 10% glycerol, 0.1% NP-40, protease inhibitors)

-

Wash buffer (same as binding buffer)

-

Elution buffer (e.g., SDS-PAGE loading buffer)

-

Western blot reagents (primary antibody against PSF, HRP-conjugated secondary antibody, chemiluminescence substrate)

-

-

Procedure:

-

Incubate the cancer cell nuclear extract with either this compound or a vehicle control (DMSO) in binding buffer for 1 hour at 4°C with rotation.

-

Add the biotinylated RNA probe to the mixture and continue to incubate for another 2 hours at 4°C with rotation.

-

Add pre-washed streptavidin-coated agarose beads to the mixture and incubate for 1 hour at 4°C with rotation to capture the biotinylated RNA-protein complexes.

-

Pellet the beads by centrifugation and wash three times with wash buffer to remove non-specific binding proteins.

-

Elute the bound proteins from the beads by boiling in elution buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform a Western blot using a primary antibody specific for PSF, followed by an HRP-conjugated secondary antibody.

-

Visualize the bands using a chemiluminescence detection system and quantify the band intensities to determine the extent of inhibition.

-

MTS Cell Proliferation Assay

This colorimetric assay measures cell viability to determine the effect of this compound on cancer cell proliferation.

-

Materials:

-

Cancer cell line (e.g., 22Rv1)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

MTS reagent

-

Plate reader capable of measuring absorbance at 490 nm

-

-

Procedure:

-

Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.

-

Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1 to 4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Global Histone Acetylation Assay

This assay quantifies the overall level of histone acetylation in cells following treatment with this compound.

-

Materials:

-

Cancer cell line

-

This compound

-

Histone extraction buffer

-

Global Histone Acetylation Assay Kit (commercially available kits typically include capture antibodies, detection antibodies, and developing solutions)

-

Plate reader

-

-

Procedure:

-

Treat cancer cells with this compound or a vehicle control for a specified period (e.g., 24 hours).

-

Harvest the cells and extract the histones according to the manufacturer's protocol of the histone extraction kit.

-

Quantify the protein concentration of the histone extracts.

-

Perform the ELISA-based global histone acetylation assay following the instructions of the commercial kit. This typically involves:

-

Binding of histone extracts to the antibody-coated wells.

-

Incubation with a primary antibody that recognizes acetylated histones.

-

Incubation with an HRP-conjugated secondary antibody.

-

Addition of a colorimetric substrate and measurement of the absorbance.

-

-

Calculate the relative level of histone acetylation in the treated samples compared to the control.

-

Conclusion

This compound is a potent inhibitor of the PSF-RNA interaction, demonstrating a clear mechanism of action that leads to anti-tumor effects in cancer cells. Its ability to induce apoptosis and inhibit cell proliferation, at least in part through the reactivation of the p53 pathway and modulation of histone acetylation, makes it a valuable tool for cancer research and a promising lead for the development of novel cancer therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers investigating this compound and related compounds.

References

In-depth Technical Guide: Discovery and Synthesis of the PSF Inhibitor PSF-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and synthesis of PSF-IN-1, a potent small molecule inhibitor of the Polypyrimidine Tract-Binding Protein-Associated Splicing Factor (PSF), also known as Splicing Factor Proline and Glutamine Rich (SFPQ). PSF is a critical regulator of gene expression, involved in transcription, splicing, and DNA repair, and its dysregulation is implicated in various cancers, including treatment-resistant prostate and breast cancer. This compound, identified as 7,8-dihydroxy-4-(4-methoxyphenyl)chromen-2-one, emerged from a screening campaign to identify modulators of PSF's interaction with RNA. This document provides a comprehensive overview of the discovery, a plausible synthesis pathway, detailed experimental protocols for its biological evaluation, and a summary of its quantitative data, positioning this compound as a promising candidate for further preclinical and clinical development.

Discovery of this compound

This compound, also referred to in the literature as compound "No. 10-3," was identified through an in vitro chemical array screen designed to discover small molecules that interfere with the RNA-binding activity of the PSF protein.[1] The screening sought to identify compounds that could disrupt the oncogenic functions of PSF, which are often mediated by its interactions with long noncoding RNAs (lncRNAs) and its role in alternative splicing of key cancer-related genes.

The discovery process involved:

-

High-Throughput Screening: A library of small molecules was screened for their ability to inhibit the binding of PSF to its target RNA.

-

Hit Identification: Several molecules were identified that demonstrated inhibition of the PSF-RNA interaction and a corresponding decrease in the viability of prostate cancer cells.

-

Lead Optimization: Among the initial hits and their derivatives, this compound (No. 10-3) was identified as the most effective compound at blocking the RNA-binding ability of PSF and suppressing the proliferation of treatment-resistant prostate and breast cancer cells.[1]

Subsequent studies revealed that this compound reverses the epigenetic repression of PSF's downstream targets, such as cell-cycle inhibitors, by enhancing histone acetylation.[1] This dual mechanism of action, targeting both RNA binding and epigenetic regulation, makes this compound a compelling molecule for cancer therapy.

Synthesis Pathway of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available in the reviewed literature, a plausible and efficient synthetic route can be proposed based on established methods for 4-phenylcoumarin (B95950) synthesis. The Pechmann condensation is a well-established method for synthesizing coumarins from a phenol (B47542) and a β-ketoester under acidic conditions.

A likely synthetic pathway for this compound (7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one) would involve the Pechmann condensation of 1,2,4-benzenetriol (B23740) with an appropriate β-ketoester , such as ethyl 2-(4-methoxyphenyl)-3-oxobutanoate , in the presence of an acid catalyst like sulfuric acid or a Lewis acid.

An alternative approach could be a variation of the Perkin reaction, involving the condensation of 2,3,4-trihydroxybenzaldehyde with (4-methoxyphenyl)acetic anhydride in the presence of a weak base.

Proposed Synthesis Workflow:

Caption: Proposed Pechmann condensation workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound (No. 10-3) from available studies.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (PSF-RNA Binding) | 0.22 pM | In vitro assay | Patent WO2020111388A1 |

| Effect on Cell Proliferation | Significant inhibition | Hormone therapy-resistant prostate and breast cancer cells | [1] |

| Mechanism of Action | Inhibition of PSF-RNA binding, Enhancement of histone acetylation | Prostate cancer cells | [1] |

Experimental Protocols

General Synthesis Protocol for 4-Phenylcoumarin Derivatives (Pechmann Condensation)

This protocol is a general representation and would require optimization for the specific synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,4-benzenetriol (1 equivalent) in a minimal amount of a suitable solvent (e.g., nitrobenzene (B124822) or ethanol).

-

Addition of Reagents: Add ethyl 2-(4-methoxyphenyl)-3-oxobutanoate (1.1 equivalents) to the solution.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or another suitable acid catalyst (e.g., Amberlyst-15) to the reaction mixture while stirring.

-

Reaction: Heat the mixture to the appropriate temperature (typically between 100-160°C) and reflux for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product should precipitate out.

-

Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

In Vitro PSF-RNA Binding Assay (General Protocol)

This protocol outlines a general procedure for an in vitro RNA pull-down assay to assess the inhibitory effect of compounds on PSF-RNA interaction.

-

Preparation of Biotinylated RNA Probe: Synthesize a biotinylated RNA probe corresponding to a known PSF binding site on a target RNA (e.g., a specific lncRNA).

-

Protein-Inhibitor Incubation: Incubate purified recombinant PSF protein with varying concentrations of this compound (or other test compounds) in a suitable binding buffer for a defined period at room temperature.

-

Binding Reaction: Add the biotinylated RNA probe to the protein-inhibitor mixture and incubate to allow for the formation of PSF-RNA complexes.

-

Capture of Complexes: Add streptavidin-coated magnetic beads to the binding reaction and incubate to capture the biotinylated RNA-protein complexes.

-

Washing: Wash the beads several times with a wash buffer to remove unbound protein and inhibitor.

-

Elution and Detection: Elute the bound proteins from the beads and analyze the amount of captured PSF by Western blotting using an anti-PSF antibody. The reduction in the amount of pulled-down PSF in the presence of the inhibitor indicates its inhibitory activity.

Cell Viability Assay (MTT Assay)

This protocol describes a standard MTT assay to determine the effect of this compound on cancer cell viability.

-

Cell Seeding: Seed cancer cells (e.g., hormone-resistant prostate or breast cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control, typically DMSO) for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Signaling Pathway

PSF plays a multifaceted role in cancer progression by regulating gene expression at both the transcriptional and post-transcriptional levels. It is a key component of the DBHS (Drosophila behavior human splicing) protein family, which also includes p54nrb/NONO and PSPC1.

PSF Signaling in Cancer and Point of Intervention by this compound:

Caption: PSF signaling pathway in cancer and the inhibitory action of this compound.

Pathway Description: In the nucleus, PSF binds to oncogenic long noncoding RNAs and target pre-mRNAs of key cancer-driving genes like the androgen receptor (AR) and c-Myc. By recruiting spliceosome components, PSF modulates the splicing of these pre-mRNAs, often leading to the production of oncogenic protein isoforms. Furthermore, PSF can recruit histone deacetylases (HDACs) to chromatin, leading to the epigenetic silencing of tumor suppressor genes and the activation of oncogenes.

This compound is hypothesized to intervene in this pathway primarily by inhibiting the binding of PSF to RNA. This disruption would prevent the aberrant splicing of target pre-mRNAs. Additionally, by interfering with PSF's function, this compound may also prevent the recruitment of HDACs to gene promoters, leading to the reactivation of tumor suppressor gene expression.

Conclusion

This compound is a novel and potent inhibitor of the RNA-binding protein PSF. Its discovery through a targeted screening approach and its demonstrated efficacy in preclinical models of treatment-resistant cancers highlight its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the available information on this compound, including its discovery, a plausible synthesis route, and protocols for its biological evaluation. Further research into its detailed synthesis, pharmacokinetic and pharmacodynamic properties, and in vivo efficacy in a broader range of cancer models is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to PSF-IN-1: Targeting the Splicing Factor PSF (SFPQ)

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSF-IN-1 is a potent inhibitor of the Polypyrimidine Tract-Binding Protein (PTB)-associated Splicing Factor (PSF), also known as Splicing Factor Proline and Glutamine Rich (SFPQ). This essential nuclear protein is implicated in a multitude of cellular processes, including pre-mRNA splicing, transcriptional regulation, and DNA repair. Dysregulation of PSF activity is linked to various cancers, making it a compelling target for therapeutic intervention. This compound, identified as compound 10-3, has demonstrated remarkable inhibitory activity against the PSF-RNA interaction. This technical guide provides a comprehensive overview of this compound, its target protein, binding affinity, and the signaling pathways it modulates. Detailed experimental methodologies and structured data presentation are included to support further research and drug development efforts.

Target Protein: PSF (SFPQ)

The primary target of this compound is the Polypyrimidine Tract-Binding Protein-associated Splicing Factor (PSF), a 100 kDa nuclear protein that plays a crucial role in gene expression.

Key Functions of PSF:

-

Pre-mRNA Splicing: PSF is a core component of the spliceosome, the cellular machinery responsible for removing introns from pre-mRNA. It is required for the early stages of spliceosome assembly.

-

Transcriptional Regulation: PSF can act as both a transcriptional activator and repressor, influencing the expression of numerous genes, including those involved in cancer progression.

-

DNA Repair: PSF is involved in both non-homologous end joining (NHEJ) and homologous recombination (HR), two major pathways for repairing DNA double-strand breaks.[1][2]

-

RNA Processing and Transport: Beyond splicing, PSF participates in various aspects of RNA biogenesis, including 3'-end processing and transport.

PSF often functions as a heterodimer with p54nrb (NONO), another RNA-binding protein, to carry out its diverse roles.

This compound Binding Affinity and Mechanism of Action

This compound is a highly potent small molecule inhibitor that disrupts the interaction between PSF and its target RNA molecules.

Binding Affinity:

While a specific high-sensitivity binding assay protocol for the remarkable reported IC50 value is not detailed in the readily available public literature, the following data has been published:

| Compound | Target Interaction | IC50 |

| This compound | PSF-RNA | 2.2 pM |

Note: The experimental methodology for the 2.2 pM IC50 value has not been located in publicly accessible scientific literature. This value suggests a very high-affinity interaction, likely determined by a sensitive biophysical assay such as Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC).

Mechanism of Action:

This compound functions by directly interfering with the ability of PSF to bind to RNA. This disruption of the PSF-RNA interaction is the primary mechanism through which it exerts its cellular effects. Downstream consequences of this inhibition include:

-

Increased Histone Acetylation: Inhibition of PSF can lead to changes in chromatin structure, including increased acetylation of histones.

-

Induction of Apoptosis: By disrupting the normal function of PSF in cancer cells, this compound can trigger programmed cell death.

-

Inhibition of Tumor Cell Proliferation: this compound has been shown to suppress the growth of various cancer cell lines.

Experimental Protocols

While the specific protocol for the picomolar IC50 determination is not available, a common method used to assess the inhibition of PSF-RNA interaction is the RNA Pull-Down Assay .

RNA Pull-Down Assay to Measure Inhibition of PSF-RNA Binding

Objective: To qualitatively or semi-quantitatively assess the ability of a compound (e.g., this compound) to inhibit the binding of PSF protein to a specific RNA probe.

Methodology:

-

Preparation of Biotinylated RNA Probe:

-

A specific RNA sequence known to bind to PSF is transcribed in vitro using a DNA template containing a T7 promoter.

-

The transcription reaction includes biotin-labeled UTPs to generate biotinylated RNA probes.

-

-

Binding Reaction:

-

Nuclear extract containing PSF protein is incubated with the biotinylated RNA probe.

-

The inhibitor, this compound (compound 10-3), is added to the binding reaction at various concentrations. A vehicle control (e.g., DMSO) is used for comparison.

-

The mixture is incubated to allow for the binding of PSF to the RNA probe.

-

-

Pull-Down of RNA-Protein Complexes:

-

Streptavidin-coated beads are added to the binding reaction. The biotinylated RNA probe, along with any bound proteins, will bind to the streptavidin beads.

-

The beads are incubated with the reaction mixture and then washed to remove non-specifically bound proteins.

-

-

Analysis of Bound Proteins:

-

The proteins bound to the RNA probe are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

The eluted proteins are separated by SDS-PAGE and transferred to a membrane for Western blotting.

-

The membrane is probed with an antibody specific for PSF to detect the amount of PSF that was pulled down with the RNA probe.

-

Expected Results: In the presence of an effective inhibitor like this compound, the amount of PSF protein detected by Western blot will be reduced in a dose-dependent manner compared to the vehicle control.

Signaling Pathways Modulated by this compound

By inhibiting PSF, this compound can impact several critical signaling pathways implicated in cancer.

Regulation of c-Myc Expression

The oncoprotein c-Myc is a key driver of cell proliferation and is frequently dysregulated in cancer. PSF has been shown to regulate the expression of c-Myc.

Inhibition of PSF by this compound can lead to a downstream reduction in c-Myc expression, thereby suppressing cancer cell proliferation.

Modulation of Alternative Splicing through PTBP2

PSF can interact with and regulate the activity of other splicing factors, such as Polypyrimidine Tract-Binding Protein 2 (PTBP2). This interaction can influence the alternative splicing of various target genes, leading to the production of protein isoforms that can either promote or suppress tumorigenesis.

By inhibiting PSF, this compound can alter the balance of spliced isoforms of key cancer-related genes, potentially shifting the cellular environment towards a less tumorigenic state.

Conclusion

This compound is a potent and specific inhibitor of the RNA-binding protein PSF (SFPQ). Its ability to disrupt the PSF-RNA interaction at picomolar concentrations highlights its potential as a powerful research tool and a promising candidate for further therapeutic development. The modulation of key oncogenic pathways, such as c-Myc expression and alternative splicing, provides a strong rationale for its investigation in the context of cancer therapy. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound and to uncover the precise experimental conditions that yield its remarkable in vitro potency. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing our understanding and therapeutic targeting of the multifaceted protein, PSF.

References

In Vitro Characterization of PSF-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSF-IN-1, also identified as Compound No. 10-3, is a potent small molecule inhibitor of the Polypyrimidine Tract-Binding Protein-Associated Splicing Factor (PSF), also known as Splicing Factor Proline- and Glutamine-Rich (SFPQ). PSF is a multifunctional nuclear protein implicated in a wide array of cellular processes including pre-mRNA splicing, transcriptional regulation, DNA repair, and the structural maintenance of paraspeckles. Given the involvement of PSF in various pathologies, particularly cancer, inhibitors such as this compound represent valuable tools for both basic research and therapeutic development. This document provides a comprehensive overview of the in vitro characterization of this compound, including its biochemical and cellular activities, detailed experimental protocols, and visualization of its mechanistic pathways.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data for the in vitro activity of this compound.

| Biochemical Activity | Parameter | Value | Assay |

| Target Inhibition | IC50 (PSF-RNA Interaction) | 2.2 pM[1][2][3] | AlphaScreen Assay |

| Cellular Activity | Effect | Observed Outcome |

| Cell Proliferation | Inhibition of tumor cell growth | Potent anti-proliferative effects |

| Apoptosis | Induction of programmed cell death | Pro-apoptotic activity observed |

| Histone Acetylation | Increased histone acetylation | Modulates epigenetic state |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are representative and may require optimization for specific experimental conditions.

Biochemical Assay: AlphaScreen for PSF-RNA Interaction

This assay is designed to quantify the inhibitory effect of this compound on the binding of PSF protein to its target RNA sequence in a high-throughput format.

Materials:

-

Recombinant human PSF protein (tagged, e.g., with His or GST)

-

Biotinylated target RNA oligonucleotide containing the PSF binding motif

-

AlphaScreen Donor and Acceptor beads (e.g., Streptavidin-coated Donor beads and Ni-NTA or anti-GST Acceptor beads)

-

Assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 1 mM MgCl2, 0.1% BSA, 0.05% Tween-20)

-

This compound (dissolved in DMSO)

-

384-well microplate (low-volume, white)

-

Plate reader capable of AlphaScreen detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

-

Reaction Mixture Preparation: In a 384-well plate, add in the following order:

-

This compound or DMSO (vehicle control).

-

Recombinant PSF protein.

-

Biotinylated target RNA.

-

-

Incubation: Incubate the mixture at room temperature for 30 minutes to allow for the binding of PSF to the RNA and the inhibitor.

-

Bead Addition: Add a suspension of AlphaScreen Donor and Acceptor beads to each well.

-

Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes to allow for the binding of the beads to the protein-RNA complexes.

-

Detection: Read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the amount of PSF-RNA interaction.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Assay: MTT for Cell Proliferation

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plate

-

Multi-channel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a DMSO vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO2.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the DMSO control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.

Cellular Assay: Annexin V/Propidium Iodide for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at various concentrations for a specified time. Include a DMSO vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to this compound.

Caption: PSF signaling pathways and points of intervention by this compound.

Caption: Workflow for the in vitro characterization of this compound.

Caption: Logical flow from this compound binding to cellular outcomes.

References

- 1. The Splicing Factor Proline-Glutamine Rich (SFPQ/PSF) Is Involved in Influenza Virus Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The splicing-factor related protein SFPQ/PSF interacts with RAD51D and is necessary for homology-directed repair and sister chromatid cohesion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

PSF-IN-1: A Technical Guide to Solubility and Stability for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility and stability of PSF-IN-1, a potent and selective inhibitor of the RNA-binding protein PSF (PTB-associated splicing factor). This document is intended for researchers, scientists, and drug development professionals who are utilizing or considering this compound in their studies. Understanding the physicochemical properties of this compound is critical for accurate experimental design, ensuring data reproducibility, and developing effective in vitro and in vivo models.

Core Concepts: Understanding this compound

This compound is a small molecule inhibitor that targets the interaction between the PSF protein and its target RNAs. The PSF protein is a multifunctional RNA-binding protein implicated in various cellular processes, including transcriptional regulation and pre-mRNA splicing. By disrupting the PSF-RNA interaction, this compound can modulate gene expression, making it a valuable tool for studying the biological roles of PSF and as a potential therapeutic agent in diseases where PSF activity is dysregulated, such as in certain cancers.

Solubility Profile of this compound

The solubility of a compound is a critical parameter for its use in biological assays. Based on available information, this compound exhibits the following solubility characteristics:

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble (specific quantitative data not publicly available) | A common solvent for creating stock solutions for in vitro assays. |

Experimental Protocol for Solubility Determination (General Method)

A standard method for determining the solubility of a compound like this compound in a solvent such as DMSO involves the following steps:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the solvent (e.g., DMSO) in a vial.

-

Vortex or sonicate the mixture to facilitate dissolution.

-

Equilibrate the solution at a controlled temperature (e.g., room temperature or 37°C) for a sufficient period (e.g., 24 hours) to ensure saturation.

-

-

Separation of Undissolved Solid:

-

Centrifuge the saturated solution to pellet the undissolved compound.

-

Carefully collect the supernatant without disturbing the pellet.

-

-

Quantification of the Dissolved Compound:

-

Dilute the supernatant with an appropriate solvent.

-

Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS).

-

A standard curve of known this compound concentrations should be used for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the supernatant to determine the solubility in units such as mg/mL or molarity.

-

Stability of this compound

The stability of this compound is crucial for its proper storage and handling to ensure its biological activity is maintained over time.

| Form | Storage Temperature | Recommended Duration |

| Powder | -20°C | Up to 3 years |

| 4°C | Up to 2 years | |

| In Solvent | -80°C | Up to 6 months |

| -20°C | Up to 1 month |

These storage guidelines are based on general recommendations for similar chemical compounds and may vary. It is advisable to consult the supplier's specific recommendations.[2]

Experimental Protocol for Stability Assessment (General Method)

A typical stability study for a compound like this compound involves the following:

-

Sample Preparation:

-

Prepare solutions of this compound in the desired solvent (e.g., DMSO) at a known concentration.

-

Aliquots of the solution are stored under various conditions (e.g., different temperatures, light exposure).

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 0, 1, 3, 6 months), an aliquot is taken from each storage condition.

-

The concentration and purity of this compound in the aliquot are determined using a stability-indicating analytical method, typically HPLC. This method should be able to separate the parent compound from any potential degradation products.

-

-

Data Analysis:

-

The percentage of the initial this compound remaining at each time point is calculated.

-

The formation of any degradation products is monitored.

-

The shelf-life or recommended storage period is determined based on the time it takes for the concentration to decrease to a certain level (e.g., 90% of the initial concentration).

-

Signaling Pathway and Experimental Workflow

PSF-Mediated Gene Regulation Pathway

PSF acts as a transcriptional repressor by binding to the promoter regions of target genes, including proto-oncogenes. This repression can be reversed by the binding of non-coding RNAs (ncRNAs) to PSF, which causes the dissociation of PSF from the DNA, leading to gene activation. This compound inhibits this PSF-ncRNA interaction, thereby maintaining the repressive state of PSF on its target genes.

Caption: this compound inhibits the formation of the PSF-ncRNA complex, promoting transcriptional repression.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a cell-based assay.

Caption: A typical experimental workflow for evaluating the effect of this compound on target gene and protein expression.

Conclusion

This technical guide provides essential information on the solubility and stability of this compound, along with a foundational understanding of its mechanism of action. While specific quantitative solubility data requires empirical determination, the provided protocols offer a standard approach for such assessments. Adherence to the recommended storage and handling procedures will ensure the integrity and activity of the compound, leading to more reliable and reproducible research outcomes. For the most accurate and up-to-date information, it is always recommended to consult the documentation provided by the supplier.

References

An In-depth Technical Guide to PSF-IN-1: A Splicing Modulator Targeting Cancers with p53 Mutations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PSF-IN-1, a small molecule inhibitor of the PTB-associated splicing factor (PSF), also known as Splicing Factor Proline and Glutamine Rich (SFPQ). This document details its chemical properties, mechanism of action, relevant experimental protocols, and the signaling pathways it modulates, with a focus on its potential as a therapeutic agent in cancers harboring mutant p53.

Introduction to PSF and its Role in Cancer

PTB-associated splicing factor (PSF/SFPQ) is a critical protein involved in multiple aspects of gene regulation, including pre-mRNA splicing, transcription, and DNA repair.[1] In the context of cancer, PSF has been identified as a key driver of aggressive malignancies. It promotes the expression of numerous oncogenes by modulating both epigenetic and splicing mechanisms.[2][3] Elevated levels of PSF are often observed in therapy-resistant cancers, making it a compelling target for novel anti-cancer therapies.

Chemical Properties of this compound and its Optimized Analog C-30

This compound was identified through high-throughput screening as a potent inhibitor of the PSF-RNA interaction.[4] Further structural optimization led to the development of a more potent analog, C-30.[2] The chemical properties of both compounds are summarized below for easy comparison.

| Property | This compound (Compound No. 10-3) | C-30 |

| CAS Number | 370582-94-8[5][6] | Not explicitly available in searched literature. |

| IUPAC Name | 7,8-dihydroxy-4-(4-methoxyphenyl)chromen-2-one[6] | 7,8-dimethoxy-4-(4-methoxyphenyl)-chromen-2-one[2] |

| Molecular Formula | C₁₆H₁₂O₅[6] | C₁₈H₁₆O₅ |

| Molecular Weight | 284.26 g/mol [6] | 312.3 g/mol (calculated) |

| SMILES | COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=C(C(=C3)O)O[6] | COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=C(C(=C3)OC)OC) |

| InChI Key | YSMHBLKPFCNMPE-UHFFFAOYSA-N[6] | Not explicitly available in searched literature. |

| Solubility | Data not available in searched literature. | Data not available in searched literature. |

| Melting Point | Data not available in searched literature. | Data not available in searched literature. |

| IC₅₀ (22Rv1 cells) | 2.5 µmol/L[2] | 0.5 µmol/L[2] |

Mechanism of Action: Splicing Modulation and p53 Pathway Activation

This compound and its analog C-30 function by directly inhibiting the interaction between PSF and its target RNA molecules.[2][4] This disruption of the PSF-RNA complex has significant downstream effects on gene expression, particularly in cancer cells.

A key finding is that inhibition of PSF by C-30 leads to the activation of the p53 signaling pathway, even in cancer cells with mutant p53.[2][7] Mechanistically, PSF binds to the promoters of p53 downstream genes, suppressing their expression. By blocking this binding, C-30 facilitates histone acetylation and reactivates the transcription of p53 target genes, leading to apoptosis and suppression of tumor growth.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize PSF inhibitors.

RNA Pulldown Assay

This assay is used to assess the ability of a compound to disrupt the interaction between PSF and a specific RNA target.

Materials:

-

Biotin-labeled RNA probe of interest

-

HeLa or other relevant cell line nuclear extract

-

Streptavidin-coated agarose (B213101) or magnetic beads

-

RIP buffer (150 mM KCl, 25 mM Tris pH 7.4, 0.5 mM DTT, 0.5% NP40, 1 mM PMSF, and protease inhibitors)

-

PSF inhibitor (this compound or C-30)

-

SDS-PAGE and Western blotting reagents

-

Anti-PSF antibody

Procedure:

-

RNA Probe Preparation: Synthesize biotin-labeled RNA probes via in vitro transcription. Purify the RNA and refold to allow for proper secondary structure formation.[8]

-

Nuclear Extract Preparation: Prepare nuclear extracts from the chosen cell line.[8]

-

Binding Reaction: Incubate the biotinylated RNA probe with the nuclear extract in RIP buffer in the presence of varying concentrations of the PSF inhibitor or vehicle control.[8]

-

Pulldown: Add streptavidin-coated beads to the binding reaction to capture the biotinylated RNA and any associated proteins.[8]

-

Washing: Wash the beads extensively with RIP buffer to remove non-specific binding proteins.

-

Elution and Detection: Elute the protein-RNA complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using an anti-PSF antibody to determine the amount of PSF that was pulled down with the RNA probe.[8]

Cell Viability (MTS) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., 22Rv1 prostate cancer cells)

-

96-well cell culture plates

-

MTS reagent (containing a tetrazolium salt and an electron coupling reagent)

-

PSF inhibitor (this compound or C-30)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[9][10]

-

Compound Treatment: Treat the cells with a serial dilution of the PSF inhibitor or vehicle control for a specified period (e.g., 24, 48, or 72 hours).[11]

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[9][10]

-

Absorbance Measurement: Measure the absorbance of the formazan (B1609692) product at 490 nm using a plate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value of the compound.

Apoptosis (Annexin V) Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.

Materials:

-

Cancer cell lines

-

PSF inhibitor (this compound or C-30)

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI)

-

1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the PSF inhibitor or vehicle control to induce apoptosis.[12]

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[1]

-

Staining: Resuspend the cells in 1X Annexin-binding buffer and add Annexin V-FITC and PI.[1]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[1]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis.

In Vivo Prostate Cancer Xenograft Model

This model is used to evaluate the anti-tumor efficacy of PSF inhibitors in a living organism.

Materials:

-

Immunodeficient mice (e.g., NOD-SCID)

-

Prostate cancer cells (e.g., 22Rv1) or patient-derived xenograft (PDX) tissue[13][14]

-

PSF inhibitor (e.g., C-30) formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject prostate cancer cells or implant PDX tissue into the flanks of the mice.[13]

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Compound Administration: Administer the PSF inhibitor or vehicle control to the mice via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.[3]

-

Tumor Measurement: Measure the tumor volume regularly using calipers.[3]

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry) to assess target engagement and downstream effects.

Workflow for PSF Inhibitor Discovery and Characterization

The identification and development of PSF inhibitors follow a logical progression from initial screening to in vivo validation.

Conclusion

This compound and its more potent analog, C-30, represent a promising new class of anti-cancer agents that function by modulating RNA splicing and reactivating p53 signaling. The detailed chemical information and experimental protocols provided in this guide are intended to facilitate further research and development of PSF inhibitors as a potential therapeutic strategy for treatment-resistant cancers.

References

- 1. kumc.edu [kumc.edu]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Sequences in PSF/SFPQ mediate radioresistance and recruitment of PSF/SFPQ-containing complexes to DNA damage sites in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. 7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one | C16H12O5 | CID 5416664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Inhibition of PSF Activity Overcomes Resistance to Treatment in Cancers Harboring Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. changlab.stanford.edu [changlab.stanford.edu]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. benchchem.com [benchchem.com]

- 12. abpbio.com [abpbio.com]

- 13. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Next generation patient-derived prostate cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Unseen: A Technical Guide to Characterizing Off-Target Effects of Novel Inhibitors

A Note on PSF-IN-1: An extensive search of publicly available scientific literature and databases did not yield specific information regarding a compound designated "this compound" or its associated off-target effects. The following guide, therefore, provides a comprehensive overview of the principles, methodologies, and data interpretation crucial for identifying and characterizing off-target effects of novel small molecule inhibitors, a critical step in preclinical drug development.

The Imperative of Off-Target Profiling in Drug Discovery

The development of highly specific inhibitors is a primary goal in targeted therapy. However, absolute specificity is rarely achieved. Off-target interactions, where a drug candidate binds to and modulates the activity of proteins other than its intended target, can lead to unforeseen physiological effects, toxicity, or even unexpected therapeutic benefits. A thorough understanding and characterization of a compound's off-target profile are therefore paramount for accurate interpretation of preclinical data and successful clinical translation.

Quantitative Assessment of Off-Target Interactions

Systematic profiling of a compound's interaction with a wide array of proteins is essential to quantify its selectivity. The data generated from such screens are typically presented in a tabular format to facilitate comparison and interpretation.

Table 1: Representative Off-Target Kinase Profiling Data

| Kinase Target | Percent Inhibition @ 1 µM | IC50 (nM) | Ki (nM) | Assay Type |

| Primary Target | 98% | 15 | 8 | Biochemical (Radiometric) |

| Off-Target Kinase A | 85% | 250 | 130 | Biochemical (HTRF) |

| Off-Target Kinase B | 62% | 1,200 | 650 | Binding (Competition) |

| Off-Target Kinase C | 15% | >10,000 | >5,000 | Biochemical (Luminescence) |

| Off-Target Kinase D | 5% | Not Determined | Not Determined | Biochemical (Luminescence) |

-

Percent Inhibition @ Concentration: A primary screening metric indicating the percentage of enzyme activity inhibited at a fixed compound concentration.

-

IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates higher potency.

-

Ki (Inhibition constant): A measure of the binding affinity of the inhibitor to the target. It is independent of substrate concentration and provides a more direct measure of potency.

-

Assay Type: The specific experimental method used to determine the interaction. Different assay formats can yield slightly different results.

Methodologies for Off-Target Identification and Validation

A variety of experimental approaches can be employed to identify and validate off-target interactions. The choice of method depends on the class of the primary target and the desired breadth and depth of the investigation.

Large-Scale Kinase Profiling

For inhibitors targeting kinases, large panels of recombinant kinases are commercially available for broad off-target screening.

Experimental Protocol: In Vitro Kinase Panel Screen (Radiometric Assay)

-

Compound Preparation: The test compound is serially diluted in an appropriate solvent (e.g., DMSO) to create a range of concentrations.

-

Reaction Mixture Preparation: For each kinase in the panel, a reaction mixture is prepared containing the kinase, a specific peptide substrate, and radiolabeled ATP (e.g., [γ-³³P]ATP) in a kinase-specific reaction buffer.

-

Initiation of Reaction: The enzymatic reaction is initiated by adding the test compound at various concentrations to the reaction mixture. Control reactions with vehicle (DMSO) and a known inhibitor are run in parallel.

-

Incubation: The reaction plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

-

Reaction Termination and Substrate Capture: The reaction is stopped, and the phosphorylated substrate is separated from the residual [γ-³³P]ATP. This is often achieved by spotting the reaction mixture onto a phosphocellulose membrane that binds the peptide substrate.

-

Washing: The membranes are washed multiple times with a suitable buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP.

-

Signal Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

-

Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated relative to the vehicle control. IC50 values are then determined by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement and identify off-target interactions in a cellular context. It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Intact cells are treated with the test compound at various concentrations or with a vehicle control.

-

Heating: The cell suspensions are heated to a range of temperatures to induce protein denaturation and aggregation.

-

Cell Lysis: The cells are lysed to release the soluble proteins.

-

Separation of Aggregates: The aggregated proteins are separated from the soluble fraction by centrifugation.

-

Protein Quantification: The amount of the target protein (and other proteins) remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.

-

Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement. When coupled with proteomics, this method can identify multiple proteins that are stabilized by the compound, thus revealing off-targets.

Visualizing Workflows and Pathways

Diagrams are invaluable tools for representing complex biological processes and experimental workflows.

Preliminary Efficacy of PSF-IN-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary efficacy of PSF-IN-1 and its analogs, potent inhibitors of the RNA-binding protein Polypyrimidine Tract-Binding Protein-Associated Splicing Factor (PSF). By inhibiting PSF, these compounds have demonstrated significant anti-tumor activity, particularly in cancers harboring mutant p53, offering a promising therapeutic strategy for treatment-resistant cancers.[1][2][3] This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows.

Quantitative Efficacy Data

The inhibitory activity of PSF inhibitors has been quantified through in vitro cell viability and apoptosis assays. The following tables summarize the key efficacy data for the parent compound, designated "No. 10-3," and its more potent analog, "C-30."[1]

Table 1: In Vitro Cell Viability (IC50)

| Compound | Cell Line | Cancer Type | p53 Status | IC50 (µM) |

| No. 10-3 | 22Rv1 | Prostate Cancer | Mutant | 2.5[1] |

| C-30 | 22Rv1 | Prostate Cancer | Mutant | 0.5 [1] |

| No. 10-3 | OHTR | Breast Cancer | - | >5.0 |

| C-30 | OHTR | Breast Cancer | - | ~1.0 |

| No. 10-3 | DU145 | Prostate Cancer | Mutant | >5.0 |

| C-30 | DU145 | Prostate Cancer | Mutant | ~1.5 |

| No. 10-3 | MDA-MB-231 | Breast Cancer | Mutant | >5.0 |

| C-30 | MDA-MB-231 | Breast Cancer | Mutant | ~2.0 |

Table 2: In Vitro Apoptosis Induction

| Compound | Cell Line | Treatment Concentration (µM) | % Apoptotic Cells (Annexin V/PI Positive) |

| Vehicle | 22Rv1 | - | ~5% |

| No. 10-3 | 22Rv1 | 2.5 | ~15% |

| C-30 | 22Rv1 | 1.0 | ~25% [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary efficacy studies of PSF inhibitors.

Cell Viability Assay (MTS Assay)

This protocol is adapted from standard MTS assay procedures and reflects the methodology used to determine the IC50 values of PSF inhibitors.[1]

Objective: To quantify the effect of PSF inhibitors on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., 22Rv1, OHTR, DU145, MDA-MB-231)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

PSF inhibitors (No. 10-3, C-30) dissolved in DMSO

-

96-well microplates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the PSF inhibitors in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with MTS: Incubate the plates for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/PI Staining)

This protocol outlines the procedure for quantifying apoptosis induced by PSF inhibitors using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[1]

Objective: To determine the percentage of apoptotic and necrotic cells following treatment with PSF inhibitors.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

PSF inhibitors

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of PSF inhibitors or vehicle control for 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

In Vivo Xenograft Tumor Model

This protocol describes a generalized procedure for evaluating the anti-tumor efficacy of PSF inhibitors in a mouse xenograft model.[2][4][5]

Objective: To assess the in vivo anti-tumor activity of PSF inhibitors.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line (e.g., DU145)

-

Matrigel

-

PSF inhibitor (e.g., C-30) formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^7 cells) mixed with Matrigel into the flank of each mouse.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize mice into treatment and control groups. Administer the PSF inhibitor (e.g., 10 mg/kg, intraperitoneally, three times a week) or vehicle control.[4]

-

Monitoring: Monitor tumor volume (calculated as (length x width²)/2) and body weight regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the proposed mechanism of action of PSF inhibitors and the workflows of the key experiments.

Caption: Proposed mechanism of action of this compound.

Caption: Workflow for the cell viability (MTS) assay.

Caption: Workflow for the apoptosis (Annexin V/PI) assay.

Caption: Workflow for the in vivo xenograft model.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Targeting Epigenetic and Posttranscriptional Gene Regulation by PSF Impairs Hormone Therapy-Refractory Cancer Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. US20230364053A1 - Pharmaceutical composition for treatment of prostate cancer or breast cancer - Google Patents [patents.google.com]

The Role of Small-Molecule Inhibitors in Modulating PSF Protein Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the function of the Polypyrimidine Tract-Binding Protein (PTB)-Associated Splicing Factor (PSF), also known as Splicing Factor Proline and Glutamine Rich (SFPQ), and the role of small-molecule inhibitors in modulating its activity. PSF is a crucial nuclear protein involved in a multitude of cellular processes, including pre-mRNA splicing, transcriptional regulation, and DNA damage repair. Its dysregulation has been implicated in various diseases, notably cancer. This document details the mechanism of action of recently identified PSF inhibitors, presents available quantitative data on their efficacy, and outlines the experimental protocols utilized for their characterization. Particular focus is given to inhibitors that function by disrupting the critical interaction between PSF and its target RNA molecules.

Introduction to PSF Protein Function

PSF is an essential, multifunctional nuclear protein that plays a central role in gene expression.[1][2] Its functions are diverse and critical for cellular homeostasis.

1.1. Role in Pre-mRNA Splicing: PSF was initially identified as a key component of the spliceosome, the cellular machinery responsible for intron removal from pre-mRNAs.[1] It is involved in the early stages of spliceosome assembly and is essential for efficient splicing.[1]

1.2. Transcriptional Regulation: PSF can act as both a transcriptional co-activator and co-repressor, depending on the cellular context and its interacting partners. It has been shown to regulate the transcription of numerous genes, including those involved in cell proliferation and oncogenesis.[3][4]

1.3. Other Cellular Functions: Beyond splicing and transcription, PSF is involved in DNA repair, RNA transport, and the maintenance of genomic stability.[1] Its multifaceted nature underscores its importance in a wide range of cellular pathways.

PSF-IN-1 and Other Small-Molecule Inhibitors of PSF

Recent research has led to the identification of several small-molecule inhibitors that target PSF function. While the user's query referred to "this compound," the current scientific literature more prominently features a series of compounds identified through high-throughput screening. This guide will focus on these characterized inhibitors, which serve as exemplars for PSF-targeted therapeutic strategies. The primary mechanism of action for these inhibitors is the disruption of the PSF-RNA interaction, which is crucial for its oncogenic functions in certain cancers.[5][6]

2.1. Identified PSF Inhibitors:

-

No. 10-3: An initial potent and specific PSF inhibitor identified through high-throughput screening.[5]

-

C-30: An analog of No. 10-3, identified as a potent PSF inhibitor that can suppress the growth of therapy-resistant cancer cells.[5]

-

N-3 and C-65: Two additional molecules identified and optimized for their ability to inhibit the PSF-RNA interaction in a dose-dependent manner.[6][7]

Quantitative Data on PSF Inhibitors

The following tables summarize the available quantitative data for the identified PSF inhibitors.

Table 1: In Vitro Efficacy of PSF Inhibitors

| Compound | Target Interaction | Assay Type | IC50 (µM) | Reference |

| No. 10-3 | PSF-RNA | High-Throughput Screen | Data not specified in abstract | [5] |

| C-30 | PSF-RNA | Not specified in abstract | Data not specified in abstract | [5] |

| N-3 | PSF-RNA | In vitro alpha assay | Dose-dependent inhibition observed | [6][7] |

| C-65 | PSF-RNA | In vitro alpha assay | Dose-dependent inhibition observed | [6][7] |

Table 2: Cellular and In Vivo Effects of PSF Inhibitors

| Compound | Cell Lines | Effect | In Vivo Model | Outcome | Reference |

| C-30 | Mutant p53-bearing cancer cells | Suppressed growth, induced apoptosis, activated p53-regulated genes | Mouse xenograft | Impaired tumor growth | [5] |

| N-3 | Prostate and breast cancer cells | Induced apoptosis, inhibited cell growth | Hormone therapy-resistant prostate cancer xenograft | Suppressed tumor growth | [6][7] |

| C-65 | Prostate and breast cancer cells | Induced apoptosis, inhibited cell growth | Hormone therapy-resistant prostate cancer xenograft | Suppressed tumor growth | [6][7] |

Signaling Pathways and Inhibitor Mechanism of Action

The following diagrams illustrate the signaling pathway involving PSF and the mechanism of action of the identified inhibitors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. scbt.com [scbt.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification of small-molecule inhibitors against the interaction of RNA-binding protein PSF and its target RNA for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Impact of PSF-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological impact of PSF-IN-1, a small molecule inhibitor of the Polypyrimidine Tract-Binding Protein-Associated Splicing Factor (PSF), also known as Splicing Factor Proline/Glutamine-Rich (SFPQ). This document details the mechanism of action, quantitative efficacy, and experimental methodologies related to this compound and its analogs, offering valuable insights for researchers in oncology and drug development.

Introduction to PSF and its Role in Cancer

PSF (SFPQ) is a multifunctional nuclear protein that plays a critical role in various cellular processes, including pre-mRNA splicing, transcriptional regulation, and DNA repair.[1] It is often overexpressed in various cancers, where it contributes to tumor progression and resistance to therapy. PSF's oncogenic functions are mediated through its interaction with RNA, influencing the expression of numerous genes involved in cell proliferation and survival. Consequently, inhibiting the activity of PSF has emerged as a promising therapeutic strategy for cancers that are resistant to conventional treatments.

This compound: A Novel Inhibitor of PSF

This compound, also identified as compound No. 10-3 [7,8-dihydroxy-4-(4-methoxyphenyl)chromen-2-one], is a potent and specific small molecule inhibitor of PSF.[2][3] It functions by disrupting the critical interaction between PSF and its target RNA molecules. This interference with the PSF-RNA complex leads to the modulation of downstream cellular processes, ultimately resulting in anti-tumor effects.

Mechanism of Action

This compound is believed to exert its inhibitory effect by binding to a groove formed between the coiled-coil and RNA-binding domains (RBD) of the PSF protein.[3] This binding event physically blocks the association of PSF with its target RNA, thereby inhibiting its function in RNA splicing and transcriptional regulation. The disruption of PSF's activity leads to several downstream consequences, including:

-

Activation of p53 Signaling: Inhibition of PSF by its inhibitors can lead to the activation of the p53 tumor suppressor pathway. This is achieved by preventing PSF from binding to the promoters of p53 downstream target genes, which in turn leads to increased histone acetylation and gene expression.[3]

-

Induction of Apoptosis: By reactivating p53 signaling and altering the expression of apoptosis-related genes, PSF inhibitors can induce programmed cell death in cancer cells.[3][4]

-

Inhibition of Cancer Cell Proliferation: The overall effect of PSF inhibition is a significant reduction in the proliferation of cancer cells, particularly those that are resistant to hormone therapy.[3][4]

Quantitative Data on PSF Inhibitors

Several small molecule inhibitors targeting PSF have been developed and characterized. The following tables summarize the quantitative data on the efficacy of this compound (No. 10-3) and its more potent analog, C-30, as well as other related inhibitors.

Table 1: In Vitro Inhibition of PSF-RNA Interaction

| Compound | Assay | IC50 | Reference |

| This compound (No. 10-3) | Inhibition of PSF-CTBP1-AS RNA interaction | 2.2 pM | [2][5] |

| C-65 | RNA Pull-down Assay | 0.02 µM | [6] |

Table 2: Inhibition of Cancer Cell Proliferation

| Compound | Cell Line | Assay | IC50 | Reference | | --- | --- | --- | --- | | this compound (No. 10-3) | 22Rv1 (Prostate Cancer) | MTS Assay | 2.5 µM |[3] | | C-30 | 22Rv1 (Prostate Cancer) | MTS Assay | 0.5 µM |[3] | | this compound (No. 10-3) | 22Rv1 (Prostate Cancer) | Cell Viability | 1.2 µM |[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological impact of PSF inhibitors.

Cell Viability MTS Assay

This assay is used to assess the effect of PSF inhibitors on the proliferation of cancer cells.

Protocol:

-

Seed cancer cells (e.g., 22Rv1 prostate cancer cells) in 96-well plates at a suitable density.

-

After 24 hours, treat the cells with various concentrations of the PSF inhibitor (e.g., this compound or C-30) or a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.[7]

In Vitro RNA Pull-Down Assay

This assay is used to determine the ability of a compound to inhibit the interaction between PSF and a specific RNA probe.

Protocol:

-

Synthesize a biotin-labeled RNA probe corresponding to a known PSF target (e.g., CTBP1-AS).

-

Prepare cell lysates from cancer cells (e.g., 22Rv1) that express PSF.

-

Incubate the cell lysates with various concentrations of the PSF inhibitor or a vehicle control.

-

Add the biotin-labeled RNA probe to the lysates and incubate to allow for binding to PSF.

-

Add streptavidin-coated magnetic beads to the mixture and incubate to capture the biotin-RNA-PSF complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the protein complexes from the beads.

-

Analyze the eluted proteins by immunoblotting using an antibody specific for PSF. The IC50 value is determined by quantifying the amount of PSF pulled down at different inhibitor concentrations.[7]

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of PSF inhibitors in a living organism.

Protocol:

-

Implant human cancer cells (e.g., 22Rv1) subcutaneously into immunodeficient mice.

-

Allow the tumors to grow to a palpable size.

-

Randomly assign the mice to treatment groups: vehicle control or PSF inhibitor (e.g., N-3 or C-65, administered at a specific dose and schedule, such as 10 mg/kg, three times per week).

-

Monitor tumor growth by measuring tumor volume at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunoblotting for target gene expression).[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

Caption: Mechanism of action of this compound.

Caption: Workflow for characterizing PSF inhibitors.

References

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Spliceosome (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 6. PSF-RNA inhibitor C-65 | PSF-RNA inhibitor | Probechem Biochemicals [probechem.com]

- 7. Identification of small-molecule inhibitors against the interaction of RNA-binding protein PSF and its target RNA for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PSF-IN-1 Treatment in Cell Culture

Introduction